N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
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Overview
Description
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is a chemical compound with a complex structure that has garnered attention in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the 2,5-dimethylphenylsulfonyl group. The final step involves the formation of the oxalamide linkage with isobutyloxalamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring and oxalamide linkage contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(p-tolyl)oxalamide
- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(3-morpholinopropyl)oxalamide
- N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide
Uniqueness
N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-(2-methylpropyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-13(2)11-20-18(23)19(24)21-12-16-6-5-9-22(16)27(25,26)17-10-14(3)7-8-15(17)4/h7-8,10,13,16H,5-6,9,11-12H2,1-4H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJGBWLVLMHKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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